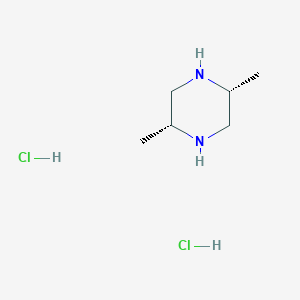
Magnesium monoperoxyphthalate hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium monoperoxyphthalate hexahydrate is a water-soluble peroxy acid used as an oxidant in organic synthesis. It is known for its stability and effectiveness in various oxidation reactions. The compound is particularly useful in the conversion of ketones to esters, epoxidation of alkenes, oxidation of sulfides to sulfoxides and sulfones, and oxidation of amines to amine oxides .
Preparation Methods
Magnesium monoperoxyphthalate hexahydrate can be synthesized through the reaction of phthalic anhydride with hydrogen peroxide in the presence of magnesium oxide. The reaction is typically carried out at a temperature range of 20-25°C. The resulting product is this compound, which is a stable, non-deflagrating, and non-shock-sensitive compound .
Chemical Reactions Analysis
Magnesium monoperoxyphthalate hexahydrate undergoes several types of chemical reactions, primarily oxidation reactions. Some of the key reactions include:
Baeyer-Villiger Oxidation: Converts ketones to esters.
Prilezhaev Reaction: Epoxidation of alkenes.
Oxidation of Sulfides: Converts sulfides to sulfoxides and sulfones.
Oxidation of Amines: Produces amine oxides.
Oxidative Cleavage of Hydrazones: Breaks down hydrazones into smaller fragments.
Common reagents and conditions used in these reactions include mild temperatures and the presence of phase transfer catalysts for nonpolar substrates. Major products formed from these reactions are esters, epoxides, sulfoxides, sulfones, and amine oxides .
Scientific Research Applications
Magnesium monoperoxyphthalate hexahydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of magnesium monoperoxyphthalate involves the release of active oxygen species, which facilitate oxidation reactions. As a surface disinfectant, it exhibits a broad spectrum biocidal effect, including the inactivation of endospores. The compound’s wide surface compatibility enables its use on sensitive materials, such as plastic and rubber equipment used in hospitals .
Comparison with Similar Compounds
Magnesium monoperoxyphthalate hexahydrate is often compared with other oxidizing agents like meta-chloroperoxybenzoic acid. While both compounds are effective oxidants, magnesium monoperoxyphthalate has certain advantages, including lower cost of production, increased stability, and safer handling. Similar compounds include:
Meta-chloroperoxybenzoic acid (mCPBA): Widely used in organic synthesis but less stable and more expensive compared to magnesium monoperoxyphthalate.
Potassium hydrogen persulfate (Oxone): Another oxidizing agent used in similar reactions but with different handling and stability properties.
This compound’s unique combination of stability, cost-effectiveness, and broad-spectrum biocidal properties make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
84698-58-8 |
|---|---|
Molecular Formula |
C16H22MgO16 |
Molecular Weight |
494.6 g/mol |
IUPAC Name |
magnesium;2-carboxybenzenecarboperoxoate;hexahydrate |
InChI |
InChI=1S/2C8H6O5.Mg.6H2O/c2*9-7(10)5-3-1-2-4-6(5)8(11)13-12;;;;;;;/h2*1-4,12H,(H,9,10);;6*1H2/q;;+2;;;;;;/p-2 |
InChI Key |
WWOYCMCZTZTIGU-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)O[O-].O.O.O.O.O.O.[Mg+2] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O[O-].C1=CC=C(C(=C1)C(=O)O)C(=O)O[O-].O.O.O.O.O.O.[Mg+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexyl 2-(4-(((5-((3-ethoxy-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amino)benzylidene)hydrazinecarboxylate methanesulfonate](/img/structure/B7980683.png)

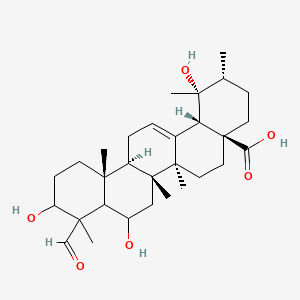
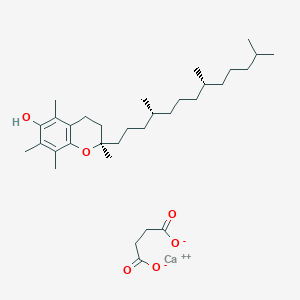
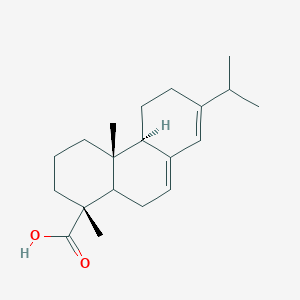
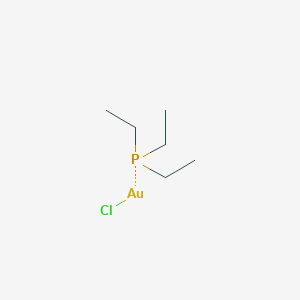
![dimethyl (2Z)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxopentanedioate](/img/structure/B7980726.png)

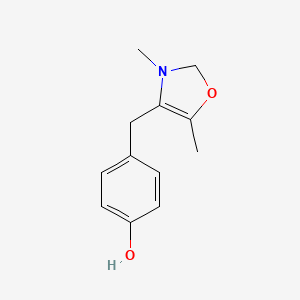
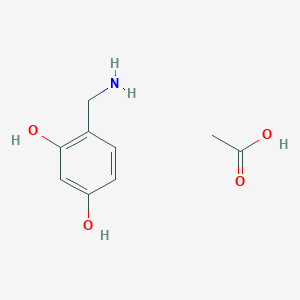
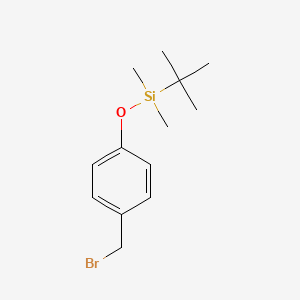
![7-Oxa-1-azaspiro[4.4]nonane 2,2,2-trifluoroacetate](/img/structure/B7980773.png)
